molecular formula C14H19Cl3NO2PS B13748401 Trichlorophenyl cyclohexylamido ethyl thiophosphate

Trichlorophenyl cyclohexylamido ethyl thiophosphate

Cat. No.: B13748401
M. Wt: 402.7 g/mol
InChI Key: BNWPHCMSAUZTRF-UHFFFAOYSA-N
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Description

Trichlorophenyl cyclohexylamido ethyl thiophosphate is a chemical compound with the molecular formula C₁₄H₁₉Cl₃NO₂PS and a molecular weight of 402.704 g/mol . This compound is known for its unique structure, which includes a trichlorophenyl group, a cyclohexylamido group, and a thiophosphate group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of trichlorophenyl cyclohexylamido ethyl thiophosphate typically involves multiple steps. One common synthetic route includes the reaction of trichlorophenol with cyclohexylamine to form the cyclohexylamido derivative. This intermediate is then reacted with ethyl thiophosphate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Trichlorophenyl cyclohexylamido ethyl thiophosphate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trichlorophenyl cyclohexylamido ethyl thiophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trichlorophenyl cyclohexylamido ethyl thiophosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission and leading to potential therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Trichlorophenyl cyclohexylamido ethyl thiophosphate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19Cl3NO2PS

Molecular Weight

402.7 g/mol

IUPAC Name

N-[ethoxy-(2,4,5-trichlorophenoxy)phosphinothioyl]cyclohexanamine

InChI

InChI=1S/C14H19Cl3NO2PS/c1-2-19-21(22,18-10-6-4-3-5-7-10)20-14-9-12(16)11(15)8-13(14)17/h8-10H,2-7H2,1H3,(H,18,22)

InChI Key

BNWPHCMSAUZTRF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(NC1CCCCC1)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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